2-Isopropylcyclohexanol
Overview
Description
2-Isopropylcyclohexanol: is an organic compound with the molecular formula C9H18O . It is a secondary alcohol, characterized by a cyclohexane ring substituted with an isopropyl group and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Cyclohexanone: One common method for synthesizing 2-Isopropylcyclohexanol involves the hydrogenation of cyclohexanone in the presence of a catalyst such as palladium or platinum. The reaction typically occurs under mild conditions, with hydrogen gas being bubbled through the reaction mixture at room temperature or slightly elevated temperatures.
Reduction of 2-Isopropylcyclohexanone: Another method involves the reduction of 2-Isopropylcyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of cyclohexanone on a large scale. The process is optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Isopropylcyclohexanol can undergo oxidation reactions to form 2-Isopropylcyclohexanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form cyclohexane derivatives. This reaction typically uses strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 2-Isopropylcyclohexanone
Reduction: Cyclohexane derivatives
Substitution: 2-Isopropylcyclohexyl chloride
Scientific Research Applications
Chemistry: 2-Isopropylcyclohexanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and fragrances.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme-catalyzed reactions. It is also employed in the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific molecular pathways and receptors.
Industry: this compound is utilized in the production of fragrances and flavoring agents. It is also used as a solvent and a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Isopropylcyclohexanol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can undergo enzymatic oxidation to form 2-Isopropylcyclohexanone, which may further participate in various biochemical reactions. The hydroxyl group of this compound can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Cyclohexanol: A primary alcohol with a similar cyclohexane ring structure but without the isopropyl group.
2-Methylcyclohexanol: A secondary alcohol with a methyl group instead of an isopropyl group.
2-Ethylcyclohexanol: A secondary alcohol with an ethyl group instead of an isopropyl group.
Uniqueness: 2-Isopropylcyclohexanol is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity, solubility, and interaction with other molecules, making it valuable in various applications.
Properties
IUPAC Name |
2-propan-2-ylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(2)8-5-3-4-6-9(8)10/h7-10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVGVVQGNQZQGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70914701 | |
Record name | 2-(Propan-2-yl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70914701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96-07-1 | |
Record name | 2-(1-Methylethyl)cyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isopropylcyclohexan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Isopropylcyclohexanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2330 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Propan-2-yl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70914701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-isopropylcyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.250 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Isopropylcyclohexanol in the synthesis of p-menthane-3,8-diol (PMD)?
A: While the provided research [] doesn't directly focus on this compound, it suggests the compound could be a potential intermediate in PMD synthesis. The research identifies 5-methyl-2-isopropylcyclohexanol as a key intermediate reacting with citronellal to form the PMD-acetal byproduct. Given the structural similarities between 5-methyl-2-isopropylcyclohexanol and this compound, further investigation into the potential role of this compound in this reaction pathway could be of interest.
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